2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H13F3O2 and a molecular weight of 198.19 g/mol It is a cyclopentane derivative with an ethoxy group and a trifluoromethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with ethyl trifluoromethyl ether in the presence of a strong base. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(trifluoromethyl)cyclopentan-1-ol
- 2-Ethoxy-2-(difluoromethyl)cyclopentan-1-ol
- 2-Ethoxy-2-(trifluoromethyl)cyclohexan-1-ol
Uniqueness
2-Ethoxy-2-(trifluoromethyl)cyclopentan-1-ol is unique due to the presence of both ethoxy and trifluoromethyl groups on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H13F3O2 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-ethoxy-2-(trifluoromethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13F3O2/c1-2-13-7(8(9,10)11)5-3-4-6(7)12/h6,12H,2-5H2,1H3 |
InChI Key |
FVFXALBEDIONOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.